molecular formula C23H39NO12 B608852 Mal-PEG8-acid CAS No. 1818294-46-0

Mal-PEG8-acid

Cat. No. B608852
CAS RN: 1818294-46-0
M. Wt: 521.56
InChI Key: KLZPPWOSICDUKQ-UHFFFAOYSA-N
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Description

Mal-PEG8-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

This compound is a PEG derivative containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular formula of this compound is C23H39NO12 . It has a molecular weight of 521.6 g/mol .


Chemical Reactions Analysis

The maleimide group in this compound will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

This compound is a hydrophilic PEG spacer that increases solubility in aqueous media .

Scientific Research Applications

Enhanced Circulation Half-Life

  • Application : N-terminal site-specific PEGylation using Mal-PEG8-acid has been shown to enhance the circulation half-life of therapeutic agents like Thymosin alpha 1 (Tα1). This modification significantly increases immunoactivity and stability in vivo compared to non-PEGylated forms (Peng et al., 2019).

Drug Delivery Systems

  • Application : this compound has been used to modify Bovine Serum Albumin (BSA) to create a drug delivery system. This system can transport hydrophobic materials through the bloodstream, retaining ligand binding capabilities and reducing drug toxicity risks (Hill et al., 2017).
  • Application : In cancer treatment, multifunctional polymeric micelles using this compound have been developed for targeted intracellular drug delivery. These micelles enhance cancer cell uptake and effectively deliver anticancer drugs in a targeted manner (Chen et al., 2015).

Analytical and Quality Control Methods

  • Application : this compound plays a role in analytical techniques, such as reversed-phase high-pressure liquid chromatography, for separating and detecting impurities in raw materials used for protein PEGylation (Tang et al., 2012).
  • Application : A spectrophotometric biphasic assay has been developed for estimating mPEG-maleimide in thiol PEGylation reaction mixtures. This method is significant for quantitative analysis in drug delivery studies (Nanda et al., 2016).

Nanotechnology Applications

  • Application : this compound has been used in the synthesis of nanohybrids for biomedical applications like targeted drug delivery and photodynamic therapy (Gonçalves et al., 2018).

Biomaterials and Bioconjugation

  • Application : Chitosan conjugated with maleimide (CS-Mal), involving this compound, has been proposed as a precursor for bioconjugation and the development of biomaterials like in situ injectable adhesive gels (Matsumoto et al., 2016).

Protein and Peptide Therapeutics

  • Application : this compound has been used in the reversible PEGylation of protein and peptide drugs, which helps prolong their action and enhance their stability and efficacy (Tsubery et al., 2004).

Mechanism of Action

Target of Action

Mal-PEG8-acid is primarily used as a linker molecule in bioconjugation experiments. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves its interaction with sulfhydryl groups and free amines. The maleimidopropyl moiety of this compound reacts with sulfhydryl groups via a Michael addition reaction . The propionic acid terminus of the molecule reacts directly with free amines using EDC or another carbodiimide to form amide bonds .

Pharmacokinetics

, which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of a stable amide bond between the target protein and the E3 ubiquitin ligase. This allows the target protein to be selectively degraded by the ubiquitin-proteasome system .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Michael addition reaction between the maleimidopropyl moiety of this compound and sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, the solubility of this compound in aqueous media can be influenced by the presence of other solutes .

Safety and Hazards

Mal-PEG8-acid may cause respiratory irritation and skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Mal-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are expected to open a new era of therapeutic revolution for targeted anti-cancer therapies . A key next step for PROTACs is to determine whether this approach can actually break through the degradation of undruggable targets .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZPPWOSICDUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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